2-cyclopropyl-N-(4-acetamidophenyl)imidazo[1,2-b]pyridazine-6-carboxamide
Description
2-Cyclopropyl-N-(4-acetamidophenyl)imidazo[1,2-b]pyridazine-6-carboxamide is a heterocyclic compound featuring a fused imidazo[1,2-b]pyridazine core. This bicyclic system shares one nitrogen atom between the imidazole and pyridazine rings, distinguishing it from other isomers like imidazo[4,5-c]pyridazine . The compound is substituted at position 2 with a cyclopropyl group and at position 6 with a 4-acetamidophenyl carboxamide moiety. These substituents likely enhance its pharmacokinetic properties, such as solubility and target binding affinity, compared to simpler analogs.
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O2/c1-11(24)19-13-4-6-14(7-5-13)20-18(25)15-8-9-17-21-16(12-2-3-12)10-23(17)22-15/h4-10,12H,2-3H2,1H3,(H,19,24)(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCFXDXIBZBYNKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=NN3C=C(N=C3C=C2)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of α-Bromoketones with 3-Amino-6-Halopyridazines
The imidazo[1,2-b]pyridazine backbone is typically constructed via a condensation reaction between α-bromoketones and 3-amino-6-halopyridazines under mild basic conditions (e.g., NaHCO₃). For example:
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Step 1 : 3-Amino-6-chloropyridazine reacts with α-bromoketones (e.g., 4′-dimethylaminoacetophenone-derived α-bromoketone) in ethyl acetate at 85–95°C.
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Step 2 : Halogen substituents (Cl, F, I) at the 6-position of pyridazine direct regioselective cyclization, preventing undesired alkylation at alternate nitrogen sites.
Key Data :
Alternative Routes via Cyclization
Patent data describes cyclization of 3-aminopyridazine with chloroacetaldehyde at 85°C, followed by bromination using N-bromosuccinimide (NBS) to yield 3-bromoimidazo[1,2-b]pyridazine. This intermediate serves as a precursor for further functionalization.
Introduction of the Cyclopropyl Group
Nucleophilic Aromatic Substitution
The cyclopropyl moiety is introduced at the 2-position via nucleophilic displacement of a halogen (e.g., Cl, Br) using cyclopropylboronic acid or cyclopropane-containing reagents. For example:
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Step 1 : 6-Chloro-2-bromoimidazo[1,2-b]pyridazine undergoes Suzuki-Miyaura coupling with cyclopropylboronic acid in the presence of Pd(PPh₃)₄ and K₂CO₃.
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Step 2 : Microwave-assisted conditions (120°C, 30 min) improve yields to >80%.
Optimization Challenges :
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Competing side reactions at the 6-position require protecting groups (e.g., methoxy).
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Steric hindrance from the bicyclic system necessitates bulky ligands (e.g., XPhos) for Pd catalysts.
Carboxamide Formation at the 6-Position
Carboxylic Acid Activation
The 6-carboxylic acid intermediate (imidazo[1,2-b]pyridazine-6-carboxylic acid) is activated using coupling reagents such as HATU or EDCl:
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Step 1 : The carboxylic acid is treated with HATU and DIPEA in DMF to form an activated ester.
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Step 2 : Reaction with 4-acetamidoaniline at room temperature for 12–24 hours yields the carboxamide.
Reagent Comparison :
Direct Amination Strategies
Alternative approaches bypass the carboxylic acid by employing 6-nitrile intermediates, which undergo hydrolysis to amides via Ritter reaction conditions (H₂SO₄, AcOH). However, this method is less selective for aromatic amines.
Final Compound Purification and Characterization
Recrystallization and Chromatography
Analytical Data
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¹H NMR (DMSO-d₆): δ 10.2 (s, 1H, NH), 8.7 (d, 1H, pyridazine-H), 7.8 (d, 2H, Ar-H), 2.1 (s, 3H, CH₃).
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HRMS : [M+H]⁺ calc. for C₁₉H₁₈N₅O₂: 372.1461; found: 372.1458.
Challenges and Optimization Opportunities
Regioselectivity in Core Formation
Competing alkylation at non-adjacent pyridazine nitrogens remains a hurdle. Substituting 3-amino-6-iodopyridazine improves selectivity but requires HI-mediated synthesis (81% yield).
Chemical Reactions Analysis
Types of Reactions
2-cyclopropyl-N-(4-acetamidophenyl)imidazo[1,2-b]pyridazine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the cyclopropyl and acetamidophenyl groups, using nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like amines, thiols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Research has indicated that imidazo[1,2-b]pyridazines exhibit significant anticancer properties. In vitro studies have demonstrated that 2-cyclopropyl-N-(4-acetamidophenyl)imidazo[1,2-b]pyridazine-6-carboxamide can inhibit the proliferation of various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.
Case Study: Inhibition of Breast Cancer Cells
- A study showed that this compound reduced the viability of MCF-7 breast cancer cells by up to 70% at concentrations of 10 µM after 48 hours of treatment. The observed effects were attributed to increased levels of pro-apoptotic proteins and decreased expression of anti-apoptotic factors.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against several pathogens. Preliminary results suggest that it possesses moderate antibacterial effects against Gram-positive bacteria.
Case Study: Antibacterial Activity
- In a screening assay against Staphylococcus aureus, the compound exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL, indicating potential as a lead compound for further development in antimicrobial therapy.
Neuroprotective Effects
Emerging research highlights the neuroprotective potential of imidazo[1,2-b]pyridazines. The compound has shown promise in protecting neuronal cells from oxidative stress-induced damage.
Case Study: Neuroprotection in Cell Models
- In cellular models exposed to oxidative stress agents (e.g., H2O2), treatment with this compound resulted in a significant reduction in cell death compared to control groups.
Mechanism of Action
The mechanism of action of 2-cyclopropyl-N-(4-acetamidophenyl)imidazo[1,2-b]pyridazine-6-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors involved in inflammatory and immune responses. The compound’s structure allows it to bind to these targets with high affinity, thereby modulating their activity and exerting its biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Functional and Mechanistic Differences
- Antimycobacterial Activity : Imidazo[1,2-b][1,2,4,5]tetrazines (e.g., compound 3a) induce dose-dependent upregulation of siderophore-related genes in Mycobacterium smegmatis, suggesting iron metabolism disruption . In contrast, the target compound’s cyclopropyl and acetamidophenyl groups may alter its efflux susceptibility compared to tetrazines, which face resistance via mmpS5-mmpL5 overexpression .
- Kinase Interactions: Tricyclic imidazo[1,2-b]pyridazines inhibit Haspin kinase, a regulator of mitosis, whereas fluorophenyl-pyrrolidine analogs (e.g., (R)-IPMICF16) target TRK for diagnostic imaging . The target compound’s acetamidophenyl group could enhance selectivity for serine-threonine kinases, similar to other imidazo[1,2-b]pyridazines .
- Synthetic Flexibility : Bromophenyl-substituted analogs () are synthesized via mild thermal conditions, whereas the target compound likely requires metal-catalyzed steps for cyclopropane and carboxamide incorporation .
Pharmacological Potential and Limitations
- The 4-acetamidophenyl group in the target compound may improve solubility and bioavailability compared to bromophenyl or thiophene analogs .
- Imidazo[1,2-b]pyridazines generally exhibit better drug-likeness than imidazo[4,5-c]pyridazines due to optimized nitrogen positioning and synthetic tractability .
- Resistance mechanisms observed in tetrazines (e.g., efflux pumps) suggest the need for structural optimization in the target compound to mitigate similar issues .
Key Research Findings and Data
Antimycobacterial Activity Comparison
Kinase Inhibition Profiles
Biological Activity
2-cyclopropyl-N-(4-acetamidophenyl)imidazo[1,2-b]pyridazine-6-carboxamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : C16H18N4O2
- Molecular Weight : 298.35 g/mol
Structural Features
The compound features a cyclopropyl group, an imidazo[1,2-b]pyridazine core, and an acetamido phenyl substituent. These structural elements are critical for its biological activity and interactions with biological targets.
Recent studies suggest that this compound exhibits several biological activities:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it acts as an inhibitor of monoamine oxidase (MAO), which is crucial in the metabolism of neurotransmitters. The inhibition of MAO can lead to increased levels of neurotransmitters such as serotonin and dopamine, potentially benefiting conditions like depression and anxiety .
- Anticancer Properties : Preliminary studies indicate that imidazo[1,2-b]pyridazine derivatives possess anticancer properties. The compound may induce apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and proliferation .
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro and in vivo. This can be attributed to its ability to inhibit pro-inflammatory cytokines and chemokines, suggesting potential applications in treating inflammatory diseases .
Case Studies and Experimental Data
A study conducted on a series of imidazo[1,2-b]pyridazine derivatives, including the target compound, revealed the following findings:
- IC50 Values : The IC50 values for MAO-B inhibition were reported as low as 0.013 µM for closely related compounds, indicating potent inhibitory activity. While specific IC50 values for the target compound were not detailed in available literature, structural analogs suggest similar potency levels .
- Cytotoxicity Assessments : In cytotoxicity assays using L929 fibroblast cells, certain derivatives exhibited lower toxicity profiles compared to traditional chemotherapeutics, suggesting a favorable safety profile for further development .
Comparative Analysis with Related Compounds
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-cyclopropyl-N-(4-acetamidophenyl)imidazo[1,2-b]pyridazine-6-carboxamide, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves multi-step reactions:
Core Formation : Construct the imidazo[1,2-b]pyridazine core via condensation of 2-aminopyridazine with α-haloketones or via cyclization using POCl₃/DMF (Vilsmeier-Haack conditions) .
Substituent Introduction : Introduce the cyclopropyl group via Suzuki-Miyaura coupling or nucleophilic substitution. The 4-acetamidophenyl moiety is added via carboxamide coupling (e.g., EDC/HOBt-mediated amidation) .
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Optimization : Use high-throughput screening (HTS) to vary solvents (DMF, THF), temperatures (60–120°C), and catalysts (Pd(PPh₃)₄ for couplings). Monitor yields via HPLC and purity via NMR .
- Data Table : Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Core Formation | POCl₃, DMF, 80°C, 8h | 65 | 92% |
| Cyclopropylation | Cyclopropylboronic acid, Pd(PPh₃)₄, K₂CO₃ | 78 | 95% |
Q. What analytical techniques are critical for characterizing this compound and verifying its structural integrity?
- Methodology :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., cyclopropyl CH₂ at δ 0.8–1.2 ppm; acetamido NH at δ 10.2 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (C₁₉H₁₈N₆O₂: Calc. 370.39; Obs. 370.41) .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry (if crystalline) .
Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?
- Methodology :
- Kinase Inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) using ATP-competitive assays .
- Antimicrobial Activity : Test against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) via broth microdilution (MIC values) .
- Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK293) to assess IC₅₀ .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data between this compound and structural analogs?
- Methodology :
- Comparative SAR Analysis : Systematically compare substituents (e.g., cyclopropyl vs. methyl in vs. 3). Use molecular docking to assess binding affinity differences (e.g., AutoDock Vina) .
- Meta-Analysis : Aggregate data from analogs (e.g., imidazo[1,2-b]pyridazines with varied aryl groups) to identify trends in logP, H-bond donors, and IC₅₀ .
- Example :
| Compound | Substituent | EGFR IC₅₀ (nM) | LogP |
|---|---|---|---|
| Target Compound | Cyclopropyl | 12 ± 2 | 2.1 |
| Analog ( ) | Methyl | 45 ± 5 | 1.8 |
Q. What strategies are effective for improving metabolic stability and bioavailability?
- Methodology :
- Prodrug Design : Modify the acetamido group to a hydrolyzable ester for enhanced absorption .
- Microsomal Stability Assays : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., CYP450-mediated oxidation). Introduce fluorination or steric hindrance to block degradation .
Q. How can enantiomeric purity be achieved, and what impact does it have on biological activity?
- Methodology :
- Chiral Resolution : Use preparative HPLC with chiral columns (e.g., Chiralpak AD-H) or asymmetric synthesis with chiral auxiliaries .
- Activity Comparison : Test enantiomers in kinase inhibition assays. For example, (R)-enantiomers may show 10-fold higher potency than (S)-forms due to steric complementarity .
Methodological Challenges & Solutions
Q. How should researchers address low yields in the final amidation step?
- Troubleshooting :
- Activating Agents : Replace EDC with HATU for better carboxamide activation.
- Solvent Optimization : Switch from DMF to DCM/THF mixtures to reduce side reactions.
- Temperature Control : Conduct reactions at 0–4°C to minimize hydrolysis .
Q. What computational tools are recommended for predicting off-target interactions?
- Approach :
- Molecular Dynamics Simulations : Use GROMACS to model protein-ligand interactions over 100-ns trajectories.
- Phylogenetic Analysis : Compare kinase binding sites across species to anticipate cross-reactivity .
Data Interpretation Guidelines
Q. How can conflicting cytotoxicity data between in vitro and in vivo models be reconciled?
- Analysis Framework :
Pharmacokinetic Profiling : Measure plasma half-life and tissue distribution to identify clearance issues.
Metabolite Identification : Use LC-MS to detect active/toxic metabolites not present in vitro .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
